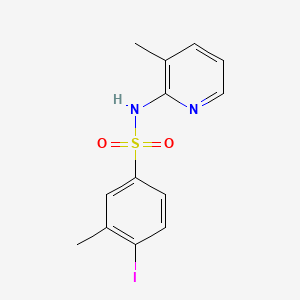
4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an iodine atom, a methyl group, and a pyridinyl group attached to a benzenesulfonamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide typically involves a multi-step process:
Sulfonamide Formation: The sulfonamide group is introduced by reacting the iodinated aromatic compound with a sulfonyl chloride in the presence of a base like pyridine or triethylamine.
Pyridinyl Group Introduction: The final step involves the coupling of the sulfonamide intermediate with 3-methyl-2-pyridinylamine under conditions that facilitate nucleophilic substitution, such as heating in a polar solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the sulfonamide or pyridinyl groups.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Aplicaciones Científicas De Investigación
4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its sulfonamide moiety.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
Mecanismo De Acción
The mechanism of action of 4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. The iodine and pyridinyl groups contribute to the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-iodo-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- 4-iodo-1-(pyridin-3-ylmethyl)pyrazole
- 4-iodo-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-Benzeneacetamide
Uniqueness
4-iodo-3-methyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide is unique due to the presence of both the iodine atom and the 3-methyl-2-pyridinyl group, which confer distinct chemical and biological properties. These features differentiate it from other sulfonamides and make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C13H13IN2O2S |
|---|---|
Peso molecular |
388.23 g/mol |
Nombre IUPAC |
4-iodo-3-methyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H13IN2O2S/c1-9-4-3-7-15-13(9)16-19(17,18)11-5-6-12(14)10(2)8-11/h3-8H,1-2H3,(H,15,16) |
Clave InChI |
PUDCTPAJRVZKHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


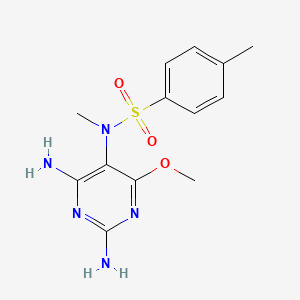
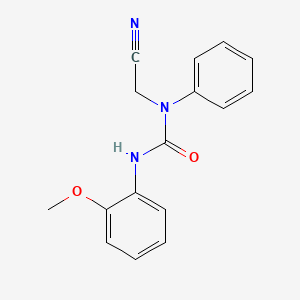
![1-[4-(difluoromethoxy)phenyl]-N-(2-furylmethyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368503.png)
![1-(3-chlorophenyl)-5-methyl-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368508.png)
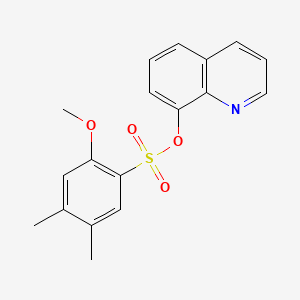
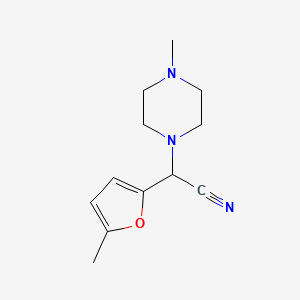
![4-hydroxy-6-methoxy-N-[2-(4-morpholinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B13368512.png)
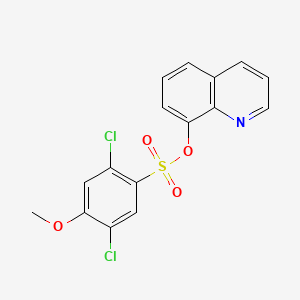
![3-[2-(Benzyloxy)phenyl]-2-methoxy-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B13368525.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(2-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368542.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13368544.png)
![3-(3-Methyl-1-benzofuran-2-yl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368550.png)
![3-[(Propylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368560.png)
